![molecular formula C18H18ClN3O4 B11068359 N-(3-chloro-4-methoxyphenyl)-2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B11068359.png)
N-(3-chloro-4-methoxyphenyl)-2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-CHLORO-4-METHOXYPHENYL)-2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-12-DIHYDROPYRIDIN-1-YL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated aromatic ring, a cyano group, and a pyridine derivative, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-4-METHOXYPHENYL)-2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-12-DIHYDROPYRIDIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the chlorinated aromatic ring, followed by the introduction of the cyano group and the pyridine derivative. Common reagents used in these reactions include chlorinating agents, nitriles, and pyridine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on the desired scale of production and the specific requirements of the end product. Industrial production methods focus on optimizing reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-4-METHOXYPHENYL)-2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-12-DIHYDROPYRIDIN-1-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups onto the aromatic ring.
Scientific Research Applications
N-(3-CHLORO-4-METHOXYPHENYL)-2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-12-DIHYDROPYRIDIN-1-YL]ACETAMIDE has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-(3-CHLORO-4-METHOXYPHENYL)-2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-12-DIHYDROPYRIDIN-1-YL]ACETAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-CHLORO-4-METHYLPHENYL)ACETAMIDE: A derivative with a similar structure but different substituents, used in different applications.
4-CHLORO-N-(4-METHOXYPHENYL)BENZAMIDE: Another related compound with distinct chemical properties and uses.
Uniqueness
N-(3-CHLORO-4-METHOXYPHENYL)-2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-12-DIHYDROPYRIDIN-1-YL]ACETAMIDE stands out due to its combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound in both research and industrial contexts.
Properties
Molecular Formula |
C18H18ClN3O4 |
|---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1-yl]acetamide |
InChI |
InChI=1S/C18H18ClN3O4/c1-11-6-12(10-25-2)14(8-20)18(24)22(11)9-17(23)21-13-4-5-16(26-3)15(19)7-13/h4-7H,9-10H2,1-3H3,(H,21,23) |
InChI Key |
GVKYSANKZHVBEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC(=C(C=C2)OC)Cl)C#N)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


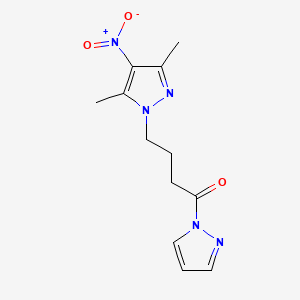
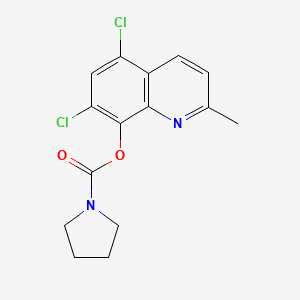
![11-(3-Pyridyl)-7,8,9,11-tetrahydro-10H-benzo[F]cyclopenta[B]quinolin-10-one](/img/structure/B11068279.png)
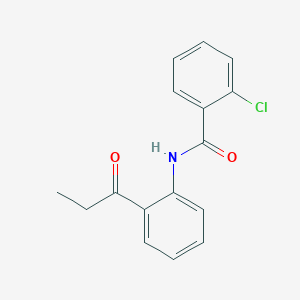
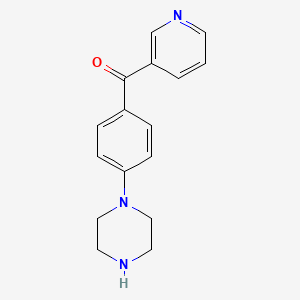
![N-[2-(1-adamantyloxy)-1,1-dimethylethyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B11068300.png)
![3-{4-Amino-3-[(3-chlorobenzyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid](/img/structure/B11068315.png)
![1-(1,3-Benzodioxol-5-yl)-3-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11068319.png)
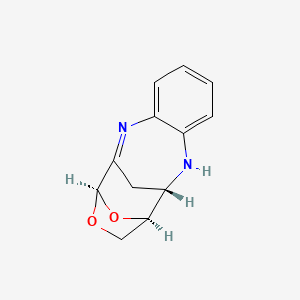
![3,3-dimethyl-3,4,5,10-tetrahydrospiro[dibenzo[b,e][1,4]diazepine-11,3'-indole]-1,2'(1'H,2H)-dione](/img/structure/B11068336.png)
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]biphenyl-2-carboxamide](/img/structure/B11068344.png)

![7,9-Dibromo-2-(4-chlorophenyl)-5-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11068362.png)
![N-[4-(pyrrolidine-1-carbonyl)phenyl]adamantane-1-sulfinamide](/img/structure/B11068365.png)
